molecular formula C18H20N2O2 B2651812 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea CAS No. 1421443-09-5

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea

Cat. No. B2651812
CAS RN: 1421443-09-5
M. Wt: 296.37
InChI Key: VZXAMDALPYPQMI-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU is a member of the phenylurea family of compounds, which have been shown to stimulate cell division and promote plant growth. We will also explore future directions for research on CPPU.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Latent Hydroxy Group Utilization : The α-dimethyl(1-phenylthio)cyclopropylsilyl group, sharing a structural motif with cyclopropyl and hydroxy functionalities, serves as a novel masked hydroxy group, demonstrating the utility of such structures in synthetic chemistry for achieving high-yield alcohols with specific configurations (R. Angelaud & Y. Landais, 2000).
  • Cyclodextrins in Enantioseparation : The role of cyclodextrins in the enantiomeric resolution of 2-hydroxy acids, highlighting the importance of cyclodextrin type, electrolyte pH, and analyte shape in optimizing separation processes, which can be relevant to similar compounds (A. Nardi et al., 1993).
  • Cyclopropane Functionalization : The lithiation of trans-1-alkoxy-2-(phenylethynyl)cyclopropanes, followed by reactions with electrophiles, demonstrates the synthetic versatility of cyclopropane derivatives in producing alcohols, sulfides, and esters while retaining the cyclopropane ring configuration (V. Gvozdev et al., 2017).

Analytical Chemistry and Environmental Studies

  • Herbicide Degradation and Bioremediation : The transformation of fenuron, a phenylurea herbicide, by hydroxyl and carbonate radicals in aqueous solutions was compared, revealing insights into degradation pathways and potential environmental impact, which may inform studies on similar compounds (P. Mazellier et al., 2007).
  • Biobased Polyurethane Networks : The synthesis of biobased aromatic triols from fatty-acid-based alkyne fatty acid methyl esters followed by reduction to hydroxyl groups, leading to segmented polyurethanes with potential applications in sustainable materials science (Gerard Lligadas et al., 2007).

properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(20-16-9-5-2-6-10-16)19-13-18(22,15-11-12-15)14-7-3-1-4-8-14/h1-10,15,22H,11-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXAMDALPYPQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NC2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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